Methyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic heterocyclic compound featuring a thiazole-pyrrolone core. The molecule is distinguished by:
- 4-Butoxybenzoyl and 4-butoxyphenyl substituents, which confer lipophilicity and influence molecular interactions via π-π stacking and hydrophobic effects.
- A methyl ester group at the thiazole ring, enhancing metabolic stability compared to free carboxylic acids.
- A hydroxy-oxo-pyrrolone moiety, which may participate in hydrogen bonding and metal coordination .
Properties
CAS No. |
618071-67-3 |
|---|---|
Molecular Formula |
C31H34N2O7S |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
methyl 2-[(3Z)-2-(4-butoxyphenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O7S/c1-5-7-17-39-22-13-9-20(10-14-22)25-24(26(34)21-11-15-23(16-12-21)40-18-8-6-2)27(35)29(36)33(25)31-32-19(3)28(41-31)30(37)38-4/h9-16,25,34H,5-8,17-18H2,1-4H3/b26-24- |
InChI Key |
SZCNJDPDEMEAGE-LCUIJRPUSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCCC)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares the target compound with key analogs, emphasizing substituent-driven differences:
*LogP values estimated via fragment-based methods (e.g., Crippen’s method ).
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 609793-16-0) may enhance electrophilic reactivity, while electron-donating groups (e.g., OMe in 618071-73-1) stabilize resonance structures .
- Steric Considerations : Ethyl esters (e.g., 617695-28-0) introduce minimal steric hindrance compared to bulkier substituents.
Bioactivity and Functional Implications
Ferroptosis Induction Potential
Evidence from ferroptosis-inducing compounds () suggests that lipophilic substituents (e.g., butoxy) may enhance membrane targeting and ROS generation. The target compound’s LogP (4.2) aligns with optimal ranges for ferroptosis inducers, though chlorine-substituted analogs (e.g., 609793-16-0) could exhibit higher oxidative stress due to electrophilic chlorine .
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